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Compound of Interest

Compound Name: Neladenoson

Cat. No.: B10821588

A Tale of Two Failures: Despite a promising preclinical profile, the partial adenosine Al receptor
agonist neladenoson bialanate ultimately failed to demonstrate clinical efficacy in phase Ilib
trials for both heart failure with reduced ejection fraction (HFrEF) and heart failure with
preserved ejection fraction (HFpEF). This guide provides a detailed comparison of the available
efficacy data from clinical trials in these two distinct heart failure populations, alongside an
overview of the preclinical rationale and the drug's mechanism of action.

Neladenoson, a partial agonist of the adenosine Al receptor, was developed with the aim of
providing cardioprotective benefits without the adverse effects associated with full adenosine
receptor agonists. Preclinical studies in various animal models of cardiac injury suggested
potential benefits, including improved cardiac function.[1] However, the translation from
preclinical promise to clinical efficacy proved challenging, as evidenced by the outcomes of the
PANTHEON and PANACHE trials.

Clinical Efficacy: A Head-to-Head Comparison in
HFrEF and HFpEF

The definitive comparison of neladenoson's efficacy in HFrEF and HFpEF comes from two
large-scale, randomized, double-blind, placebo-controlled phase IIb clinical trials: PANTHEON
in patients with HFrEF and PANACHE in patients with HFpEF. Both trials evaluated a range of
oral doses of neladenoson bialanate (5 mg, 10 mg, 20 mg, 30 mg, and 40 mg) administered
once daily for 20 weeks.
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PANTHEON Trial: HFrEF Cohort

The PANTHEON trial enrolled 462 patients with chronic HFrEF, defined as a left ventricular
ejection fraction (LVEF) of 40% or less. The primary efficacy endpoints were the change from
baseline in LVEF and the change from baseline in N-terminal pro-B-type natriuretic peptide
(NT-proBNP) levels.

Quantitative Data Summary: PANTHEON (HFrEF) Trial
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Specific numerical data for changes in LVEF and NT-proBNP across different dosage groups
were not detailed in the provided search results, however, the primary outcome was clearly
stated as having no dose-dependent favorable effect.

Secondary endpoints, including changes in left ventricular volumes and high-sensitivity
troponin T, also showed no significant benefit with neladenoson treatment.[1]

PANACHE Trial: HFpEF Cohort
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The PANACHE trial investigated neladenoson in 305 patients with HFpEF, characterized by an
LVEF of 45% or greater and elevated natriuretic peptide levels. The primary endpoint for this
study was the change from baseline in the six-minute walk test (6MWT) distance, a measure of
exercise capacity.

Quantitative Data Summary: PANACHE (HFpEF) Trial

| Endpoint | Placebo | Neladenoson (5mg) | Neladenoson (10mg) | Neladenoson (20mg) |
Neladenoson (30mg) | Neladenoson (40mg) | OQutcome | | - | i===: | i===: | i===1 | i===1 | === | i=--
| | Change in 6MWT Distance (meters) | +0.2 | +19.4 | +29.4 | +13.8 | +16.3 | +13.0 | No
statistically significant dose-response relationship.[2] |

Secondary endpoints in the PANACHE trial, such as changes in daily activity levels, NT-
proBNP, and quality of life scores, also did not show a significant dose-dependent improvement
with neladenoson.

Preclinical Rationale and Efficacy

While direct comparative preclinical studies in HFrEF versus HFpEF models are not readily
available in the public domain, the rationale for investigating neladenoson in heart failure
stemmed from its mechanism of action. As a partial adenosine Al receptor agonist, it was
expected to offer cardioprotective effects by improving mitochondrial function and reducing
cardiac remodeling, without causing the significant bradycardia and other side effects
associated with full agonists. Preclinical studies in animal models of heart failure did
demonstrate beneficial effects on cardiac function, which provided the foundation for its clinical
development. However, the lack of translation of these preclinical findings to clinical benefit
underscores the complexities of heart failure pathophysiology and the challenges in drug
development for this condition.

Experimental Protocols
PANTHEON Trial (HFrEF) Methodology

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
dose-finding phase llb trial.

o Participants: 462 patients with chronic HFrEF (NYHA class II-1V, LVEF < 40%).
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 Intervention: Once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, and 40 mg) or
placebo for 20 weeks.

e Primary Endpoints: Change from baseline to 20 weeks in LVEF (measured by
echocardiography) and NT-proBNP.

e Secondary Endpoints: Changes in left ventricular volumes, high-sensitivity troponin T,
cardiovascular mortality, and heart failure hospitalizations.

PANACHE Trial (HFpEF) Methodology

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
dose-finding phase llb trial.

o Participants: 305 patients with HFpEF (NYHA class II-1ll, LVEF = 45%, and elevated
natriuretic peptides).

 Intervention: Once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, and 40 mg) or
placebo for 20 weeks.

e Primary Endpoint: Change from baseline to 20 weeks in 6-minute walk test distance.

e Secondary Endpoints: Changes in daily physical activity, NT-proBNP levels, and quality of
life.

Mechanism of Action and Signaling Pathway

Neladenoson is a partial agonist of the adenosine Al receptor, a G-protein coupled receptor
(GPCR). The binding of neladenoson to the Al receptor is intended to initiate a signaling
cascade that confers cardioprotective effects. The proposed mechanism involves the activation
of Gi proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in cyclic AMP
(cAMP) levels. This reduction in cAMP can influence various downstream effectors, potentially
leading to improved calcium handling and mitochondrial function.
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Neladenoson's proposed signaling pathway.

Clinical Trial Workflow
The workflow for both the PANTHEON and PANACHE trials followed a similar structure, from

patient screening and randomization to treatment and follow-up.
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Workflow of the PANTHEON and PANACHE clinical trials.

Conclusion

In conclusion, despite a sound preclinical rationale, neladenoson failed to demonstrate a
significant dose-dependent improvement in key efficacy endpoints in large clinical trials for both
HFrEF and HFpEF. The PANTHEON trial showed no benefit on LVEF or NT-proBNP in HFrEF
patients, while the PANACHE trial revealed no improvement in exercise capacity in individuals
with HFpEF. These findings highlight the significant challenges in translating preclinical
observations into clinical success in the complex and heterogeneous syndromes of heart

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10821588?utm_src=pdf-body-img
https://www.benchchem.com/product/b10821588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

failure. Further research into alternative therapeutic targets and pathways is warranted to
address the unmet needs of patients with both forms of heart failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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